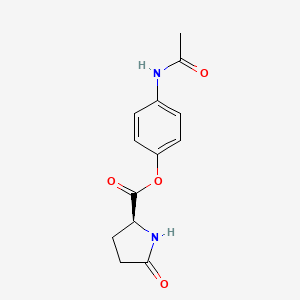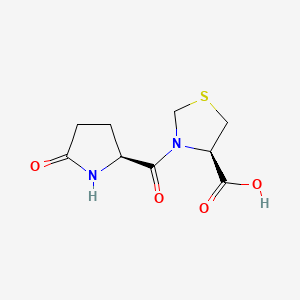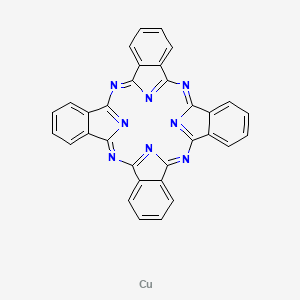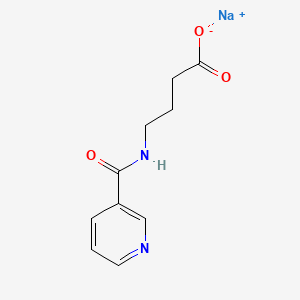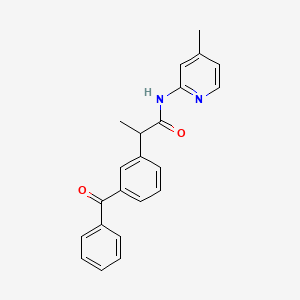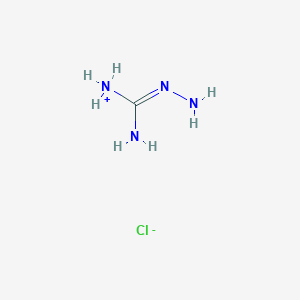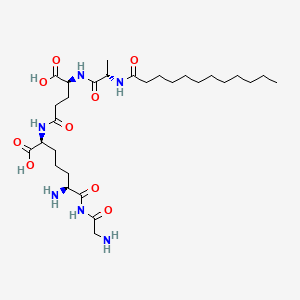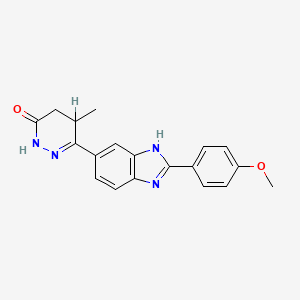
Piposulfan
Overview
Description
Piposulfan is a methanesulfonate ester and an alkylating derivative of piperazine. It has shown potential antineoplastic activity, making it a valuable compound in cancer research . The molecular formula of this compound is C₁₂H₂₂N₂O₈S₂, and it has a molecular weight of 386.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piposulfan is synthesized through the alkylation of piperazine with methanesulfonate esters. The reaction typically involves the use of methanesulfonyl chloride and piperazine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the continuous addition of reactants and the removal of by-products to maintain optimal reaction conditions . The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Piposulfan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Piposulfan has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: Investigated for its antineoplastic properties and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Piposulfan exerts its effects through alkylation, a process where it forms covalent bonds with DNA, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to other DNA alkylating agents, resulting in cell death . The primary molecular targets are the nucleophilic sites on DNA, such as the N7 position of guanine .
Comparison with Similar Compounds
Similar Compounds
Busulfan: Another alkylating agent used in cancer treatment.
Pipobroman: A piperazine derivative with similar antineoplastic activity.
Triethylene melamine: An alkylating agent with a different chemical structure but similar mechanism of action.
Uniqueness of Piposulfan
This compound is unique due to its specific methanesulfonate ester structure, which provides distinct reactivity and pharmacokinetic properties compared to other alkylating agents. Its ability to form stable aqueous nanocrystalline suspensions enhances its potential for intravenous administration and targeted delivery.
Properties
CAS No. |
2608-24-4 |
|---|---|
Molecular Formula |
C12H22N2O8S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[3-[4-(3-methylsulfonyloxypropanoyl)piperazin-1-yl]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C12H22N2O8S2/c1-23(17,18)21-9-3-11(15)13-5-7-14(8-6-13)12(16)4-10-22-24(2,19)20/h3-10H2,1-2H3 |
InChI Key |
NUKCGLDCWQXYOQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OCCC(=O)N1CCN(CC1)C(=O)CCOS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCCC(=O)N1CCN(CC1)C(=O)CCOS(=O)(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
2608-24-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-bis(3-((methylsulfonyl)oxy)-1-oxopropyl)piperazine nano-piposulfan piposulfan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



